4-(Benzyloxy)-2-methylphenol
Overview
Description
4-(Benzyloxy)-2-methylphenol, also known as 4-benzyloxy-2-methylphenol, is a phenolic compound that is used in various scientific and industrial applications. It is a colorless to pale yellow liquid with a sweet, floral odor. This compound is an aromatic compound that is soluble in both water and organic solvents. It is also known as a benzyloxy derivative of phenol and is used in the manufacture of a variety of products such as fragrances, pharmaceuticals, and agrochemicals.
Scientific Research Applications
Synthesis and Pharmaceutical Applications
4-(Benzyloxy)-2-methylphenol is integral in synthesizing various pharmaceutical intermediates. For instance, it plays a crucial role in the synthesis of 4-Benzyloxy propiophenone, which is a significant active pharmaceutical intermediate (API). This compound is used in producing drugs like Ifenprodil, an N-methyl-d-aspartate receptor antagonist, and Buphenine, a sympathomimetic and beta-adrenergic agonist. The synthesis of 4-Benzyloxy propiophenone is achieved through a liquid–liquid–liquid phase-transfer catalysis process, which intensifies reaction rates and is 100% selective toward the compound, contributing to green chemistry goals by minimizing waste (Yadav & Sowbna, 2012).
Role in Bio-Oil Hydroprocessing
This compound serves as a representative compound in the hydroprocessing of lignin-derived bio-oils. Studies on the catalytic hydroprocessing of this compound highlight its significance in understanding the reaction networks and kinetics in transforming lignin-derived bio-oils into valuable chemicals and fuels. The reactions include hydrogenolysis, hydrodeoxygenation, hydrogenation, and transalkylation, essential for developing bio-based chemicals and sustainable energy solutions (Saidi et al., 2016).
Environmental Impact Studies
Research on the environmental impact of synthetic phenolic antioxidants (SPAs), which include this compound, shows their widespread presence in various environmental matrices. These compounds are found in indoor dust, outdoor air particulates, sea sediment, and river water. Studies on SPAs have raised concerns regarding their potential endocrine-disrupting effects and other health hazards, prompting the need for developing SPAs with low toxicity and environmental impact (Liu & Mabury, 2020).
Mechanism of Action
Target of Action
The primary target of 4-(Benzyloxy)-2-methylphenol, also known as Monobenzone, is the melanocytes in the skin . Melanocytes are cells that produce melanin, the pigment responsible for the color of our skin, hair, and eyes .
Mode of Action
Monobenzone interacts with melanocytes, increasing the excretion of melanin from these cells . This effect is erratic and may take one to four months to occur while existing melanin is lost with normal sloughing of the stratum corneum . It may also cause destruction of melanocytes and permanent depigmentation .
Biochemical Pathways
It is proposed that it increases the excretion of melanin from the melanocytes . This effect is erratic and may take one to four months to occur while existing melanin is lost with normal sloughing of the stratum corneum .
Pharmacokinetics
It is known that monobenzone exhibits its effects following topical application . . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Monobenzone.
Result of Action
The primary result of Monobenzone’s action is the depigmentation of the skin . By increasing the excretion of melanin from melanocytes, Monobenzone can cause a lightening of the skin color . In some cases, it may also cause the destruction of melanocytes, leading to permanent depigmentation .
Action Environment
The action of Monobenzone can be influenced by various environmental factors. For instance, exposure to sunlight can reduce the depigmenting effect of the drug . Furthermore, the effectiveness of Monobenzone can be affected by the individual’s skin type, the area of application, and the duration of treatment.
properties
IUPAC Name |
2-methyl-4-phenylmethoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-11-9-13(7-8-14(11)15)16-10-12-5-3-2-4-6-12/h2-9,15H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFFIQHIMIAQFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30632590 | |
Record name | 4-(Benzyloxy)-2-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30632590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
53325-49-8 | |
Record name | 4-(Benzyloxy)-2-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30632590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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